Cas no 21344-81-0 (N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine)

N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is a thiazole-based organic compound featuring a benzylamine substituent and a 4-chlorophenyl group at the 4-position of the thiazole ring. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for bioactive molecule development. The presence of the chlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability, while the thiazole core offers versatility for further functionalization. The compound may serve as an intermediate in synthesizing heterocyclic derivatives with applications in drug discovery, such as kinase inhibitors or antimicrobial agents. Its well-defined structure allows for precise modifications to optimize physicochemical and pharmacological properties.
N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine structure
21344-81-0 structure
Product name:N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
CAS No:21344-81-0
MF:C16H13ClN2S
MW:300.805821180344
CID:286406
PubChem ID:746652

N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolamine,4-(4-chlorophenyl)-N-(phenylmethyl)-
    • N-BENZYL-4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-AMINE
    • 2-benzylamino-4-(p-chlorophenyl)thiazole
    • AC1LF4A7
    • AC1Q3ISU
    • AC1Q3SES
    • AR-1K6201
    • benzyl-[4-(4-chlorophenyl)thiazol-2-yl]amine
    • benzyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine
    • CTK4E6552
    • ST083207
    • EU-0011483
    • CCG-111920
    • N-Benzyl-4-(4-chlorophenyl)thiazol-2-amine
    • EN300-11390
    • SR-01000492555-1
    • AKOS000667588
    • SR-01000492555
    • Z48850000
    • 21344-81-0
    • QQDAIBUEPKCZLS-UHFFFAOYSA-N
    • SB83088
    • DTXSID60353620
    • SCHEMBL3611091
    • N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
    • MDL: MFCD02920958
    • Inchi: InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)
    • InChI Key: QQDAIBUEPKCZLS-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CN=C2NC(=CS2)C3=CC=C(C=C3)Cl

Computed Properties

  • Exact Mass: 300.04899
  • Monoisotopic Mass: 300.0487973g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 53.2Ų

Experimental Properties

  • PSA: 24.92

N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-11390-2.5g
N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
21344-81-0 95.0%
2.5g
$726.0 2025-02-21
Enamine
EN300-11390-10.0g
N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
21344-81-0 95.0%
10.0g
$1593.0 2025-02-21
Enamine
EN300-11390-10g
N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
21344-81-0 90%
10g
$1593.0 2023-10-26
1PlusChem
1P007354-250mg
2-Thiazolamine,4-(4-chlorophenyl)-N-(phenylmethyl)-
21344-81-0 95%
250mg
$225.00 2025-02-21
A2B Chem LLC
AD29864-500mg
N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
21344-81-0 90%
500mg
$321.00 2024-04-20
1PlusChem
1P007354-100mg
2-Thiazolamine,4-(4-chlorophenyl)-N-(phenylmethyl)-
21344-81-0 95%
100mg
$172.00 2025-02-21
A2B Chem LLC
AD29864-100mg
N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
21344-81-0 90%
100mg
$139.00 2024-04-20
1PlusChem
1P007354-10g
2-Thiazolamine,4-(4-chlorophenyl)-N-(phenylmethyl)-
21344-81-0 90%
10g
$2031.00 2023-12-19
1PlusChem
1P007354-50mg
2-Thiazolamine,4-(4-chlorophenyl)-N-(phenylmethyl)-
21344-81-0 95%
50mg
$134.00 2025-02-21
Chemenu
CM514698-1g
N-Benzyl-4-(4-chlorophenyl)thiazol-2-amine
21344-81-0 95%
1g
$216 2023-01-04

Additional information on N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Comprehensive Overview of N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine (CAS No. 21344-81-0)

N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine (CAS No. 21344-81-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative is characterized by its unique molecular structure, featuring a benzyl group and a 4-chlorophenyl substituent, which contribute to its diverse applications. Researchers and industry professionals frequently search for this compound due to its potential in drug discovery and material science, making it a subject of ongoing scientific exploration.

The compound's CAS number 21344-81-0 serves as a critical identifier in chemical databases, ensuring accurate referencing across studies. Its thiazole core is a key structural motif found in many biologically active molecules, which explains the growing interest in its synthesis and optimization. Recent trends in AI-driven drug discovery and green chemistry have further highlighted the importance of such compounds, as they align with the demand for sustainable and efficient chemical processes.

One of the most searched questions related to N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine revolves around its synthetic pathways and reactivity. Scientists are particularly interested in its potential as a building block for more complex molecules, especially in the development of antimicrobial agents and kinase inhibitors. The compound's chlorophenyl group enhances its lipophilicity, which is a desirable property in medicinal chemistry for improving drug bioavailability.

In addition to its pharmaceutical applications, CAS No. 21344-81-0 is also explored in material science for its potential use in organic electronics and catalysis. The thiazole ring is known for its electron-rich nature, making it a candidate for designing conductive polymers and photocatalysts. This versatility aligns with the current focus on sustainable materials and renewable energy solutions, topics that dominate modern scientific discourse.

Another area of interest is the compound's spectroscopic properties, which are often studied using NMR and mass spectrometry. Researchers frequently inquire about its stability and solubility in various solvents, as these factors are crucial for practical applications. The integration of computational chemistry tools has further accelerated the understanding of its molecular behavior, catering to the rising demand for data-driven research.

As the scientific community continues to explore N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, its role in interdisciplinary research becomes increasingly evident. Whether in drug development, material innovation, or environmental science, this compound exemplifies the convergence of chemistry and technology. Its CAS No. 21344-81-0 remains a pivotal reference point for future studies, ensuring its relevance in advancing scientific knowledge.

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